molecular formula C7H4ClIO4S B3327954 3-(Chlorosulfonyl)-4-iodobenzoic acid CAS No. 402934-49-0

3-(Chlorosulfonyl)-4-iodobenzoic acid

Cat. No.: B3327954
CAS No.: 402934-49-0
M. Wt: 346.53 g/mol
InChI Key: YSVCWSFJQFGRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chlorosulfonyl)-4-iodobenzoic acid is an organic compound with the molecular formula C7H4ClIO4S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorosulfonyl and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-4-iodobenzoic acid typically involves the chlorosulfonylation of 4-iodobenzoic acid. The reaction is carried out by treating 4-iodobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

    Chlorosulfonylation: 4-iodobenzoic acid is reacted with chlorosulfonic acid (HSO3Cl) at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete conversion.

    Isolation: The reaction mixture is then poured into ice-cold water to precipitate the product. The solid product is filtered, washed with water, and dried to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-4-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonyl derivatives, respectively.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding benzoic acid derivative.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonyl Derivatives: Formed by the reaction with thiols.

    Benzoic Acid Derivatives: Formed by the reduction of the iodine atom.

Scientific Research Applications

3-(Chlorosulfonyl)-4-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl and sulfonamide derivatives.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-4-iodobenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution reactions. The iodine atom can also participate in reactions, such as reduction, to form different products.

Comparison with Similar Compounds

Similar Compounds

    3-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the iodine atom.

    4-Iodobenzoic acid: Similar structure but lacks the chlorosulfonyl group.

    Chlorosulfonyl isocyanate: Contains the chlorosulfonyl group but has an isocyanate group instead of the benzoic acid moiety.

Uniqueness

3-(Chlorosulfonyl)-4-iodobenzoic acid is unique due to the presence of both chlorosulfonyl and iodine groups on the benzene ring. This combination of functional groups provides distinct reactivity and allows for the synthesis of a wide range of derivatives. The compound’s dual functionality makes it a valuable reagent in organic synthesis and various research applications.

Properties

IUPAC Name

3-chlorosulfonyl-4-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO4S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVCWSFJQFGRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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